molecular formula C12H12N4S B13378299 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol

5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B13378299
M. Wt: 244.32 g/mol
InChI Key: RWYKAXHPGHAERA-UHFFFAOYSA-N
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Description

5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Preparation Methods

The synthesis of 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 3-phenyl-2-propynal . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring and a phenylprop-2-yn-1-yl group. Similar compounds include:

Properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

3-methyl-4-(3-phenylprop-2-ynylamino)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H12N4S/c1-10-14-15-12(17)16(10)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,13H,9H2,1H3,(H,15,17)

InChI Key

RWYKAXHPGHAERA-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1NCC#CC2=CC=CC=C2

Origin of Product

United States

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